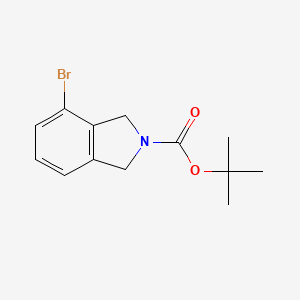![molecular formula C24H25Cl2NO2 B1531288 N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline CAS No. 1040681-95-5](/img/structure/B1531288.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline
Übersicht
Beschreibung
“N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline” is a chemical compound with the molecular formula C24H25Cl2NO2 . It has a molecular weight of 430.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline has been utilized in the synthesis of unique polymeric materials. For instance, it has been employed as a quaternization agent in the synthesis of polyurethane cationomers with anil groups. These polymers are noted for their fluorescent properties and demonstrate a photochromic mechanism through excited state intramolecular proton transfer processes (Buruianǎ et al., 2005). Additionally, compounds like 4-(n-Octyloxy)aniline have been used in the elaboration of organic materials with mesogenic properties, indicating the potential for the use of N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline in similar applications (Morar et al., 2018).
Electrochromic Devices
The compound's derivatives have shown promise in the development of new electrochromic devices. Triphenylamine-based copolymers containing units similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline have been reported for their use in textile/plastic electrochromic cells. These polymers exhibit solubility in common organic solvents, making them suitable for spray-coating film deposition, a crucial characteristic for practical application in electrochromic devices (Beaupré et al., 2006).
Analytical Chemistry Applications
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline and its structural analogs have been used in analytical chemistry for the detection and quantization of aromatic amines. These amines are often present as contaminants in consumer products, and their precise detection is crucial for product safety and regulatory compliance. A novel medium utilizing ionic liquid was used for the improvement of separation and quantization of these aromatic amines, demonstrating the compound's relevance in improving analytical methods (Lizier & Zanoni, 2012).
Chemical Synthesis
The compound and its related structures have been utilized in chemical synthesis processes. For example, a convenient preparation method for 4-(t-Butyloxycarbonylamino)aniline, which is an intermediate for the preparation of various compounds, involves the use of structures similar to N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline (Rao et al., 2001).
Eigenschaften
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2NO2/c25-20-11-12-24(23(26)17-20)29-15-5-4-14-27-21-9-6-10-22(18-21)28-16-13-19-7-2-1-3-8-19/h1-3,6-12,17-18,27H,4-5,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNHLIUEGDHRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







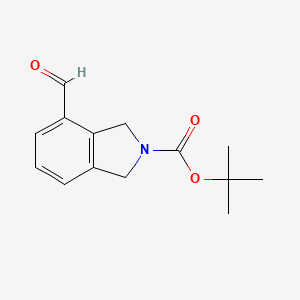
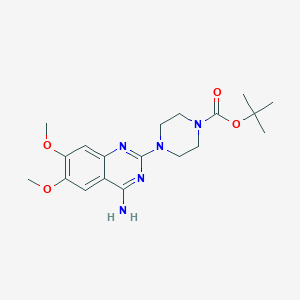
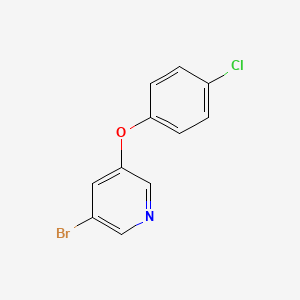
![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

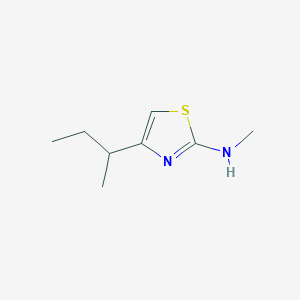
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

